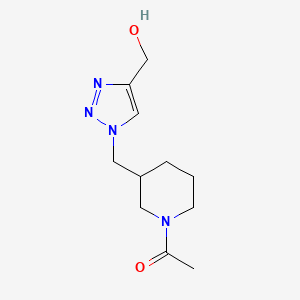

![molecular formula C11H15N5 B1482121 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-40-0](/img/structure/B1482121.png)

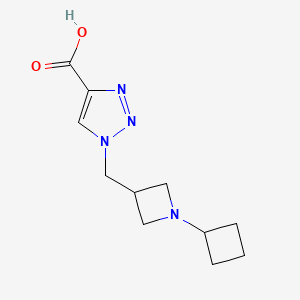

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Übersicht

Beschreibung

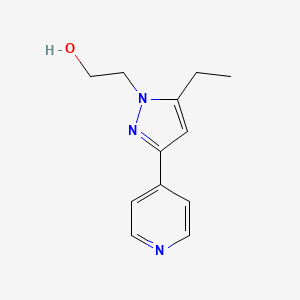

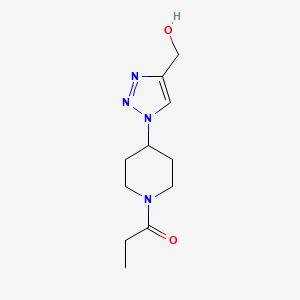

“1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a heterocyclic compound that contains both imidazo and pyrazole rings. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .

Synthesis Analysis

The synthesis of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is characterized by the presence of both imidazo and pyrazole rings. The molecular formula is C10H13N3.

Chemical Reactions Analysis

The chemical reactions involving “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Wissenschaftliche Forschungsanwendungen

Isostere of Indole in Drug Design

The 1H-imidazo[1,2-b]pyrazole scaffold has been utilized as a non-classical isostere of indole . Isosteres are molecules or ions with similar shapes, volumes, or electronic distributions, making them useful in drug design to improve pharmacokinetic and pharmacodynamic properties. For instance, replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole has resulted in a significantly improved solubility in aqueous media, which is beneficial for drug bioavailability .

Precursor for Push-Pull Dyes

This compound serves as a precursor for the synthesis of push-pull dyes . Push-pull dyes are characterized by having electron-donating and electron-withdrawing groups, which make them useful in various applications such as organic photovoltaics and nonlinear optics. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold allows for the creation of dyes with a proaromatic malononitrile core, which can be advantageous for these applications .

Improved Solubility for Drug Compounds

The 1H-imidazo[1,2-b]pyrazole scaffold has shown to increase the solubility of drug compounds in aqueous media . This is particularly important for oral medications, as it can enhance the drug’s absorption in the gastrointestinal tract, leading to better therapeutic efficacy.

Synthesis of Heterocyclic Compounds

The scaffold is used in the synthesis of various heterocyclic compounds . Heterocycles are a major class of organic compounds that are prevalent in many pharmaceuticals and agrochemicals. The facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach allows for the rapid construction of a diverse library of these compounds, which can be screened for biological activity .

Regioselective Functionalization

Regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold is possible using Br/Mg-exchange and magnesiations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) . This method allows for the introduction of various functional groups at specific positions on the scaffold, which is crucial for the fine-tuning of a compound’s chemical and biological properties.

Green Chemistry Applications

The synthesis of 1H-imidazo[1,2-b]pyrazoles aligns with the principles of green chemistry . The described synthetic methods are operationally simple and can be performed in a one-pot two-step protocol, minimizing waste and reducing the environmental impact of chemical synthesis .

Wirkmechanismus

Target of Action

Similar compounds have been tested for cytotoxic activity against various leukemia cell lines .

Mode of Action

It’s known that the selective functionalization of the 1h-imidazo[1,2-b]pyrazole scaffold is achieved using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Pharmacokinetics

It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

Similar compounds have been shown to induce apoptosis in human leukemia cells at nanomolar concentrations .

Eigenschaften

IUPAC Name |

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBGLXOCJLRPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.